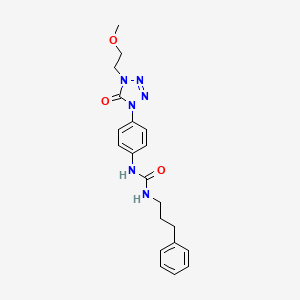
1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Urea derivatives, including cyclic urea compounds and substituted phenyl urea, have been synthesized for various scientific purposes. For example, the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects, alongside inhibition profiles against key enzymes like acetylcholinesterase and butyrylcholinesterase, highlight the chemical versatility and potential therapeutic applications of urea derivatives (Sujayev et al., 2016). Similarly, substituted phenyl urea and thiourea silatranes have been synthesized, showing anion recognition properties, demonstrating the utility of these compounds in sensor technology and molecular recognition studies (Singh et al., 2016).
Biological Activities
The exploration of urea derivatives in biological activities provides insights into their potential applications in medicinal chemistry. Novel urea and bis-urea primaquine derivatives with various substituents have been synthesized and evaluated for their biological activities, demonstrating significant antiproliferative effects against cancer cell lines (Perković et al., 2016). Such studies underscore the potential of urea derivatives as anticancer agents. Furthermore, urea derivatives have shown cytokinin-like activity and can enhance adventitious rooting, indicating their utility in plant biology and agriculture (Ricci & Bertoletti, 2009).
Enzyme Inhibition and Anticancer Investigations
Urea derivatives have also been investigated for their enzyme inhibition capabilities and anticancer activities. For instance, unsymmetrical 1,3-disubstituted ureas have been synthesized and subjected to various enzyme inhibition assays, with some compounds showing potential as anticancer agents due to their inhibitory activities against a prostate cancer cell line (Mustafa et al., 2014).
Eigenschaften
IUPAC Name |
1-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-29-15-14-25-20(28)26(24-23-25)18-11-9-17(10-12-18)22-19(27)21-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-15H2,1H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPGNILXPJAOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

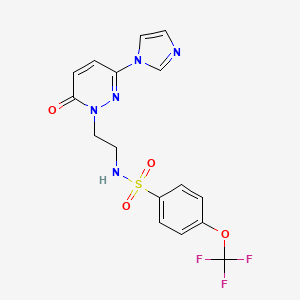

![N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2742315.png)
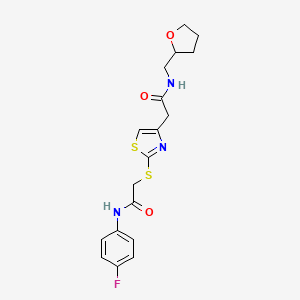
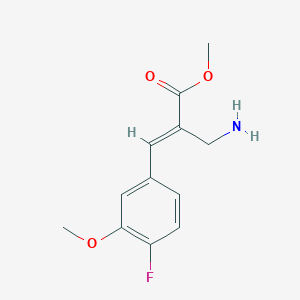

![N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2742321.png)
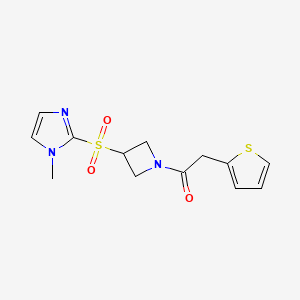
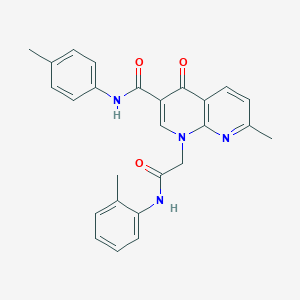
![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2742325.png)
![2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2742326.png)
![N-(furan-2-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2742330.png)
![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)